molecular formula C17H17BrN2O4S B11247157 N-(4-bromophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-bromophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11247157
M. Wt: 425.3 g/mol
InChI Key: OJCYPSSMIJWCNH-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring, which contribute to its distinct chemical behavior and reactivity.

Properties

Molecular Formula

C17H17BrN2O4S

Molecular Weight

425.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H17BrN2O4S/c1-25(22,23)20-11-10-16(24-15-5-3-2-4-14(15)20)17(21)19-13-8-6-12(18)7-9-13/h2-9,16H,10-11H2,1H3,(H,19,21)

InChI Key

OJCYPSSMIJWCNH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the compound’s structure .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The compound’s ability to inhibit cell proliferation is attributed to its interference with key signaling pathways involved in cell growth and division .

Comparison with Similar Compounds

    N-(4-BROMOPHENYL)THIAZOL-2-YL-2-CHLOROACETAMIDE: Shares the bromophenyl group but differs in the presence of a thiazole ring and a chloroacetamide group.

    N-(4-BROMOPHENYL)SULFONYL-BENZOYL-L-VALINE: Contains a bromophenyl group and a sulfonyl group but is linked to a benzoyl-L-valine moiety.

Uniqueness: N-(4-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its tetrahydrobenzoxazepine ring, which imparts distinct chemical and biological properties.

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